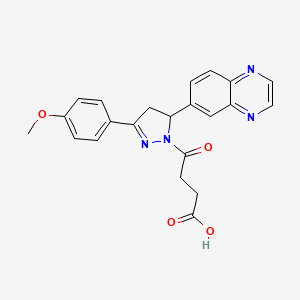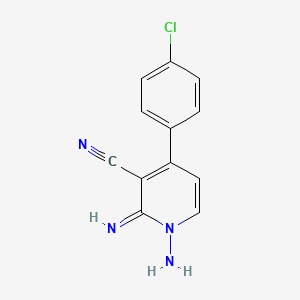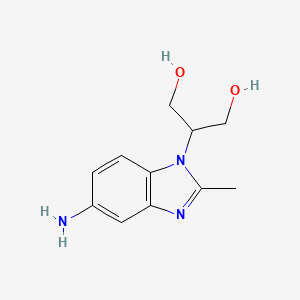![molecular formula C13H25ClN2O B2477573 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide CAS No. 2411314-97-9](/img/structure/B2477573.png)
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide, also known as JNJ-40411813, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein-coupled receptor that is expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-40411813 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein-coupled receptor that is expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activation of the orexin-2 receptor, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide promotes wakefulness and reduces sleep. It also reduces food intake and body weight by reducing appetite and increasing energy expenditure.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been shown to increase wakefulness and reduce sleep. It has also been shown to reduce food intake and body weight in obese rats. Additionally, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has several advantages for laboratory experiments. It is a potent and selective antagonist of the orexin-2 receptor, which allows for specific targeting of this receptor. It has also been shown to be effective in preclinical studies, which suggests that it may have potential therapeutic applications. However, there are some limitations to the use of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide in laboratory experiments. It is a relatively new compound, and there is limited information available on its safety and toxicity. Additionally, it may not be suitable for all experimental models, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide. One area of interest is the potential therapeutic applications of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide in the treatment of sleep disorders, obesity, and addiction. Further research is needed to determine the safety and efficacy of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide in human clinical trials. Additionally, there is a need for further research on the mechanism of action of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for further research on the safety and toxicity of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide involves a multi-step process starting from the commercially available 3-ethylpiperidine. The first step involves the protection of the amine group of 3-ethylpiperidine using a suitable protecting group. The protected amine is then reacted with 2-bromo-2-methylpropionic acid to form the corresponding amide. The amide is then deprotected to obtain the free amine, which is then reacted with 2-chloroacetyl chloride to form the final product, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been shown to increase wakefulness and reduce sleep in animal models. It has also been shown to reduce food intake and body weight in obese rats. Additionally, 2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O/c1-4-11-6-5-7-16(9-11)13(2,3)10-15-12(17)8-14/h11H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUJZVJUWFSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(C)(C)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)
![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)
![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)
![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)
amine](/img/structure/B2477508.png)




![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)